molecular formula C17H10O B185371 Pyrene-2-carbaldehyde CAS No. 68967-09-9

Pyrene-2-carbaldehyde

Cat. No.: B185371
CAS No.: 68967-09-9
M. Wt: 230.26 g/mol
InChI Key: HCZHFOVHJWZHFP-UHFFFAOYSA-N
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Description

Pyrene-2-carbaldehyde (CAS 26933-87-9) is a high-purity organic compound with the molecular formula C17H10O and a molecular weight of 230.26 g/mol . This compound, a 2-substituted pyrene derivative, serves as a critical building block in material science and organic electronics research . Its primary research value lies in its application as a key intermediate for developing organic fluorescent materials. These materials are essential for advancing technologies such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and fluorescent sensors . The aldehyde functional group provides an active site for further chemical modifications, typically via condensation reactions to form Schiff bases, which are valuable as bidentate ligands in coordination chemistry and for creating more complex molecular architectures . Pyrene derivatives are particularly prized for their pure blue fluorescence, high quantum yield, exceptional thermal stability, and high charge carrier mobility . This product is intended for research purposes and is not for diagnostic or therapeutic use. For safe handling, please refer to the relevant Safety Data Sheet. Hazard Statements: H315-H319-H335 .

Properties

CAS No.

68967-09-9

Molecular Formula

C17H10O

Molecular Weight

230.26 g/mol

IUPAC Name

pyrene-2-carbaldehyde

InChI

InChI=1S/C17H10O/c18-10-11-8-14-6-4-12-2-1-3-13-5-7-15(9-11)17(14)16(12)13/h1-10H

InChI Key

HCZHFOVHJWZHFP-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C=O)C=C2

Origin of Product

United States

Scientific Research Applications

Material Science Applications

1.1. Organic Light Emitting Diodes (OLEDs)
Pyrene-2-carbaldehyde is utilized in the development of OLEDs due to its excellent photoluminescence properties. The compound's ability to form excimers (aggregates of molecules that emit light) enhances its luminescent efficiency, making it suitable for use in light-emitting devices. Studies have shown that pyrene derivatives can improve charge carrier mobility and thermal stability, essential for efficient OLED performance .

1.2. Luminescent Materials
The compound serves as a precursor for synthesizing luminescent materials, which are used in various applications including sensors and displays. Its strong fluorescence allows it to be incorporated into polymers and other matrices where it can act as a fluorescent probe . Research indicates that functionalizing this compound can enhance its optical properties, leading to materials with improved luminescence .

Biological Applications

2.1. Antioxidant and Antibacterial Activities
Recent studies have synthesized Schiff base derivatives from this compound, which exhibit significant antioxidant and antibacterial properties. These compounds have shown effectiveness against various bacterial strains and demonstrate potential for further development into therapeutic agents . The ability of these derivatives to chelate metals also suggests applications in biomedicine, particularly in drug delivery systems .

2.2. Detection of Biomolecules
this compound has been employed as a labeling agent in mass spectrometry for the detection of carbohydrates. Its fluorescent properties facilitate the identification of reducing sugars through label-assisted laser desorption/ionization mass spectrometry (LALDI-MS), showcasing its utility in biochemical analysis .

Analytical Chemistry Applications

3.1. Sensing Applications
The compound's fluorescence can be harnessed for sensing applications, particularly in detecting environmental pollutants or biological analytes. Pyrene-based carbon dots derived from this compound have been developed for detecting water content in alcohol solutions, indicating potential uses in food safety and quality control .

3.2. Photoinitiators in Polymerization
this compound derivatives are effective photoinitiators for free radical polymerization processes. They exhibit higher initiating capacities compared to other chromophores like anthracene, making them valuable in the synthesis of polymers with specific properties . This application is particularly relevant in the production of advanced materials with tailored functionalities.

Case Study 1: OLED Development

A study demonstrated that incorporating this compound into OLEDs resulted in devices with enhanced brightness and efficiency compared to traditional materials. The excimer formation facilitated by pyrene's structure contributed significantly to the overall performance .

Case Study 2: Antibacterial Activity

Research involving Schiff base derivatives synthesized from this compound revealed that certain compounds exhibited up to 63% radical scavenging activity against DPPH radicals, indicating strong antioxidant potential alongside notable antibacterial effects against Gram-positive bacteria .

Preparation Methods

Borylation and Bromination

The reaction employs an iridium catalyst generated in situ from [{Ir(μ-OMe)cod}₂] (cod = 1,5-cyclooctadiene) and 4,4′-di-tert-butyl-2,2′-bipyridine. Under inert atmosphere (Ar, 80°C, 24 h), pyrene undergoes borylation with bis(pinacolato)diboron (B₂pin₂), yielding 2-(Bpin)pyrene in 78% isolated yield. Subsequent Miyaura bromination (CuBr₂, NaOAc, MeOH/H₂O) converts the boronate ester to 2-bromopyrene (92% yield).

Directed Metalation-Formylation

2-Bromopyrene serves as a versatile intermediate for aldehyde installation. Treatment with n-BuLi (–78°C, THF) generates a lithiated species, which reacts with N,N-dimethylformamide (DMF) to produce this compound. This one-pot procedure achieves 65–70% yield, with purity exceeding 95% after silica gel chromatography.

Key Advantages :

  • High regioselectivity (>98:2 for 2- vs. 1-substitution)

  • Modularity: The boronate intermediate enables diverse functionalizations beyond aldehyde synthesis

  • Scalability: Demonstrated at 10-g scale without yield degradation

Comparative Analysis of Synthetic Routes

MethodStarting MaterialStepsOverall Yield (%)Key Challenges
Formylation/AromatizationPyrene358–62Multi-step, DDQ cost
Ir-Catalyzed BorylationPyrene272–78Catalyst cost, inert conditions
Directed Metalation2-Bromopyrene165–70Cryogenic conditions, moisture sensitivity

Table 1. Comparative evaluation of this compound synthesis routes.

The iridium-catalyzed route offers superior efficiency for large-scale production, though initial catalyst costs may be prohibitive for small laboratories. The aromatization method remains valuable for facilities lacking specialized catalysis infrastructure .

Q & A

Q. What are the established synthetic routes for Pyrene-2-carbaldehyde, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via formylation reactions targeting the pyrene backbone. Common methods include:

  • Vilsmeier-Haack reaction : Pyrene is reacted with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled temperatures (0–5°C) to introduce the aldehyde group at the 2-position. Yield optimization requires precise stoichiometry and inert atmosphere conditions .
  • Directed lithiation : Pyrene derivatives (e.g., bromopyrene) undergo lithiation followed by quenching with DMF to generate the aldehyde. This method offers regioselectivity but demands anhydrous conditions and low temperatures (−78°C) . Purity is assessed via HPLC (≥98% purity threshold) and ¹H/¹³C NMR (aldehyde proton at δ 10.2–10.5 ppm).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • UV-Vis Spectroscopy : this compound exhibits strong absorption bands at 240–260 nm (π→π* transitions) and 340–360 nm (n→π* transitions), useful for monitoring electronic properties in photochemical studies .
  • FT-IR : A sharp peak at ~1700 cm⁻¹ confirms the C=O stretch of the aldehyde group.
  • Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 208.2 (C₁₇H₁₂O⁺) with fragmentation patterns distinguishing it from structural isomers .

Q. How should researchers design a literature review strategy to identify gaps in this compound applications?

  • Use SciFinder or Reaxys to filter primary literature (2000–2025) using keywords: This compound, synthetic methodology, photophysical properties.
  • Prioritize peer-reviewed journals (e.g., J. Org. Chem., ACS Appl. Mater. Interfaces) and exclude preprints.
  • Identify gaps such as limited data on solvatochromic behavior or catalytic applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields (Φ) of this compound across studies?

Discrepancies in Φ values (e.g., 0.45 vs. 0.32 in polar solvents) arise from:

  • Experimental variables : Excitation wavelength, solvent purity, or instrument calibration.
  • Methodology : Absolute vs. relative quantum yield determination (use integrating spheres for accuracy). Mitigation: Replicate experiments using standardized protocols (e.g., λ_ex = 350 nm, degassed solvents) and report solvent dielectric constants .

Q. What strategies optimize this compound’s solubility for use in organic electronic devices without altering its photophysical properties?

  • Co-solvent systems : Blend low-polarity solvents (toluene) with polar aprotic solvents (DMF) in ratios ≤ 1:4 to maintain solubility while minimizing aggregation.
  • Derivatization : Introduce solubilizing groups (e.g., tert-butyl) at non-conjugated positions via Suzuki coupling, preserving the aldehyde’s reactivity .

Q. How can computational chemistry predict this compound’s reactivity in nucleophilic addition reactions?

  • Perform DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals (FMOs). The LUMO energy (−2.1 eV) indicates susceptibility to nucleophilic attack at the aldehyde carbon.
  • Simulate transition states for reactions with amines or Grignard reagents to predict regioselectivity and kinetic barriers .

Q. What ethical and reproducibility standards apply when publishing this compound synthesis protocols?

  • Reproducibility : Report detailed experimental conditions (e.g., solvent drying methods, reaction vessel geometry).
  • Data transparency : Provide raw spectral data (NMR, HPLC) in supplementary materials and cite CAS registry numbers (CAS 6304-43-4) .
  • Ethical compliance : Disclose safety data (e.g., aldehyde toxicity, PPE requirements) per ACS guidelines .

Data Contradiction and Validation

Q. Why do conflicting reports exist regarding this compound’s catalytic activity in cross-coupling reactions?

Variations arise from:

  • Catalyst loadings : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% impacts turnover frequency.
  • Substrate scope : Electron-deficient aryl halides show higher yields (≥80%) than electron-rich analogs. Validation: Conduct controlled studies using Hammett plots to correlate substituent effects with reaction rates .

Methodological Frameworks

Q. How to design a robust experimental protocol for studying this compound’s aggregation-induced emission (AIE) properties?

  • Step 1 : Prepare solutions in solvents of varying polarity (hexane to DMSO) at 10⁻⁵ M.
  • Step 2 : Measure fluorescence intensity vs. concentration to identify critical aggregation concentrations (CAC).
  • Step 3 : Validate AIE via TEM imaging of nanoaggregates .

Tables for Quick Reference

Property Value/Method Reference
Molecular Weight208.28 g/mol
Melting Point142–144°C
Fluorescence λ_em (solid)480 nm
Solubility in THF25 mg/mL

Key Recommendations

  • Cross-validate data using orthogonal techniques (e.g., NMR + IR for functional group confirmation).
  • Leverage collaborative tools : Share spectral libraries via platforms like NMRShiftDB .
  • Adhere to FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .

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